molecular formula C6H8O5 B12885817 (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

Katalognummer: B12885817
Molekulargewicht: 160.12 g/mol
InChI-Schlüssel: HUMIJMLXGUELIA-WUCPZUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxymethyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions. This method provides high yields and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived hydroxymethylfurfural (HMF) as a starting material. The oxidation of HMF to this compound can be carried out using various catalysts, including metal oxides and supported metal catalysts .

Wirkmechanismus

The mechanism of action of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in catalytic oxidation reactions, the compound undergoes a series of electron transfer processes facilitated by metal catalysts, leading to the formation of high-value products such as 2,5-furandicarboxylic acid . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous high-value products. Its ability to be derived from renewable biomass sources further enhances its appeal in sustainable chemistry and industrial applications .

Eigenschaften

Molekularformel

C6H8O5

Molekulargewicht

160.12 g/mol

IUPAC-Name

(5S)-5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4?/m0/s1

InChI-Schlüssel

HUMIJMLXGUELIA-WUCPZUCCSA-N

Isomerische SMILES

C1[C@H](OC(=O)C1C(=O)O)CO

Kanonische SMILES

C1C(OC(=O)C1C(=O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.